molecular formula C12H16F3N3O2 B2878197 3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide CAS No. 2034322-33-1

3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide

Cat. No.: B2878197
CAS No.: 2034322-33-1
M. Wt: 291.274
InChI Key: LHHRMMQAAPDFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted at the 4-position with a propanamide group bearing a trifluoromethyl moiety. The 1-position of the pyrazole is modified with an oxan-2-ylmethyl (tetrahydropyranylmethyl) group, which enhances solubility and metabolic stability compared to simpler alkyl substituents .

Properties

IUPAC Name

3,3,3-trifluoro-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c13-12(14,15)5-11(19)17-9-6-16-18(7-9)8-10-3-1-2-4-20-10/h6-7,10H,1-5,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHRMMQAAPDFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Tetrahydropyran Moiety:

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonate for trifluoromethylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Pyrazole-Propanamide Backbones

Compound A : 3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
  • Molecular Formula : C₁₄H₁₆ClN₃O₂
  • Key Features :
    • Chloro substituent (Cl) instead of trifluoromethyl (CF₃).
    • 1,5-Dimethyl and 3-oxo-2-phenyl groups on the pyrazole ring.
  • Solubility: Slightly soluble in chloroform, methanol, and DMSO.
  • Applications : Used as a research chemical, likely in drug discovery due to its polarizable chloro group.
Compound B : N-(3-Methyl-1-(3-fluoropyridin-5-yl)-1H-pyrazol-4-yl)-N-ethyl-2-methylpropanamide (Compound 250, )
  • Molecular Formula: Not explicitly stated, but structural analysis indicates a pyrazole linked to a fluoropyridine and ethyl-methylpropanamide.
  • Key Features :
    • Fluoropyridine substituent enhances aromatic interactions.
    • Ethyl and methyl groups on the propanamide chain increase lipophilicity.
  • Applications : Likely explored as a kinase inhibitor or agrochemical intermediate.
Compound C : Encorafenib
  • Molecular Formula : C₂₂H₂₇ClFN₇O₄S
  • Key Features :
    • Complex pyrazole-pyrimidine scaffold with methanesulfonamido and fluoro groups.
    • Higher molecular weight (540 Da) due to extended aromaticity.

Functional Group Variations and Bioactivity

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrazole-propanamide Pyrazole-propanamide Pyrazole-propanamide Pyrazole-pyrimidine
Substituents CF₃, oxan-2-ylmethyl Cl, 1,5-dimethyl, 3-oxo-2-phenyl Fluoropyridine, ethyl-methyl Methanesulfonamido, fluoro
Molecular Weight ~280–300 (estimated) 293.74 ~350–400 (estimated) 540
Solubility Likely moderate (tetrahydropyran enhances solubility) Slightly polar solvents Likely low (fluoropyridine) Protein-bound (86% plasma binding)
Reported Bioactivity Not available Research chemical Kinase inhibition (inferred) Anticancer (BRAF inhibition)

Key Differences and Implications

Trifluoromethyl vs.

Oxan-2-ylmethyl vs. Fluoropyridine :

  • The oxan-2-ylmethyl group may reduce toxicity and improve solubility compared to Compound B’s fluoropyridine, which could confer stronger π-π interactions but higher lipophilicity .

Therapeutic Potential: Compound C’s success as a kinase inhibitor highlights the importance of pyrazole derivatives in oncology, suggesting the target compound could be optimized for similar targets .

Biological Activity

The compound 3,3,3-trifluoro-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide is a novel pyrazole derivative with potential applications in medicinal chemistry, particularly in the context of selective androgen receptor degradation and other therapeutic areas. This article synthesizes the available research findings on its biological activity, including pharmacological evaluations, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H14F3N3OC_{13}H_{14}F_3N_3O with a molecular weight of approximately 303.27 g/mol. The trifluoromethyl group and the oxan-2-yl moiety are critical for its biological activity.

Selective Androgen Receptor Degradation (SARD)

Recent studies have highlighted the compound's role as a selective androgen receptor degrader (SARD). SARDs are designed to selectively degrade androgen receptors rather than merely antagonizing them, which can lead to more effective treatments for conditions such as prostate cancer.

  • In vitro Studies : In assays measuring ligand-binding domain (LBD) interactions and transcriptional inhibition, compounds with similar pyrazole structures exhibited significant inhibitory potency. For instance, a related pyrazole derivative showed an IC50 value of 0.199 μM against the androgen receptor, indicating strong potential for therapeutic applications .
Compound IDK_i (DHT = 1 nM)IC50 (μM)SARD Activity (% Degradation)
16a (4-H)7.3981.4420
10 (4-F)>100.199100
16b (3-F)0.8210.22082

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In various assays, including the Hershberger assay and AR-dependent xenograft models, it demonstrated superior efficacy compared to traditional androgen antagonists .

Structure-Activity Relationships (SAR)

The introduction of electron-withdrawing groups on the pyrazole ring significantly enhances biological activity. For example, compounds with fluorine substitutions showed improved binding affinity and degradation efficacy compared to those with less electronegative substituents .

Case Studies

  • Prostate Cancer Models : In preclinical studies involving LNCaP and 22RV1 prostate cancer cell lines, the compound exhibited substantial inhibition of cell proliferation and induced apoptosis at concentrations as low as 0.2 μM .
  • Xenograft Studies : In vivo studies using xenograft models demonstrated that treatment with this compound led to a marked reduction in tumor size compared to control groups treated with standard therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.